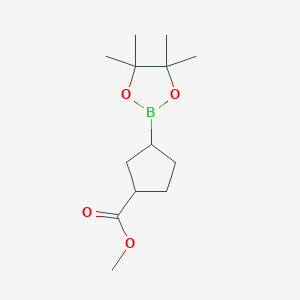![molecular formula C19H21NO2S B14018964 N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide CAS No. 63892-73-9](/img/structure/B14018964.png)
N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a diphenylmethylthio group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- typically involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid at the reflux temperature of the alcohol. The resulting ester is then reacted with ammonia to yield the desired acetamide . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: A widely used solvent in organic synthesis.
Acetamide: A simpler analog with different chemical properties.
N-Methylacetamide: Another related compound with distinct applications.
Uniqueness
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is unique due to the presence of the diphenylmethylthio group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
63892-73-9 |
|---|---|
Molekularformel |
C19H21NO2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(1-benzhydrylsulfanyl-3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C19H21NO2S/c1-14(21)18(20-15(2)22)13-23-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
HSWHGXACSCKCEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)

![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
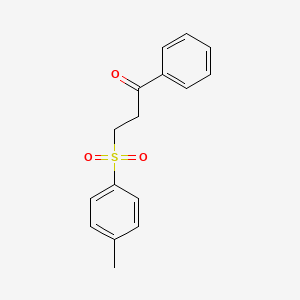
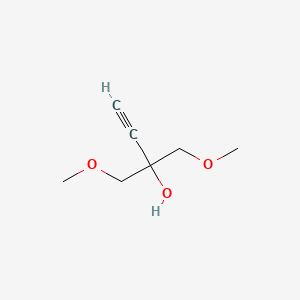
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
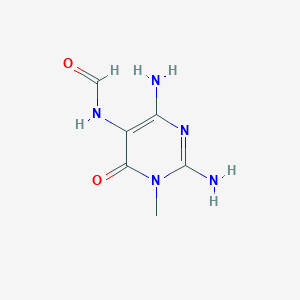
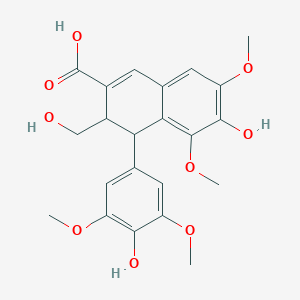
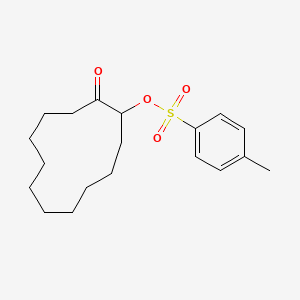
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
